N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Structure-Activity Relationship THQ scaffold heteroaromatic substituent

N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide (CAS 1798486-99-3, MF: C₁₆H₁₈N₂O₃, MW: 286.33 g/mol) is a synthetic small molecule featuring a 5,6,7,8-tetrahydroquinoline (THQ) core linked via an oxyacetamide bridge to a furan-2-ylmethyl amine. The THQ scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric backbone for inhibitors of diverse targets including histone deacetylases (HDACs), protein farnesyltransferase (PFT), exchange protein directly activated by cAMP (EPAC), and ecdysone receptors.

Molecular Formula C16H18N2O3
Molecular Weight 286.331
CAS No. 1798486-99-3
Cat. No. B2810972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
CAS1798486-99-3
Molecular FormulaC16H18N2O3
Molecular Weight286.331
Structural Identifiers
SMILESC1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC=CO3
InChIInChI=1S/C16H18N2O3/c19-16(18-10-12-4-3-9-20-12)11-21-15-7-8-17-14-6-2-1-5-13(14)15/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,19)
InChIKeyAHLKNIXWLCJFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide (CAS 1798486-99-3) Fits into Tetrahydroquinoline-Based Discovery Programs


N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide (CAS 1798486-99-3, MF: C₁₆H₁₈N₂O₃, MW: 286.33 g/mol) is a synthetic small molecule featuring a 5,6,7,8-tetrahydroquinoline (THQ) core linked via an oxyacetamide bridge to a furan-2-ylmethyl amine . The THQ scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric backbone for inhibitors of diverse targets including histone deacetylases (HDACs), protein farnesyltransferase (PFT), exchange protein directly activated by cAMP (EPAC), and ecdysone receptors [1]. The presence of the furan moiety distinguishes this compound from the broader class of THQ-acetamides by introducing a heteroaromatic ring with distinct electronic and hydrogen-bonding properties, which can modulate target engagement and physicochemical profiles . However, a critical caveat for procurement is that CAS 1798486-99-3 is inconsistently assigned across public databases; some vendors associate it with a simpler THQ-acetamide lacking the furan substituent, necessitating rigorous structural verification (e.g., NMR, HRMS) upon sourcing .

Why Generic Tetrahydroquinoline-Acetamides Cannot Substitute for N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide


The tetrahydroquinoline-4-yloxy acetamide scaffold is highly sensitive to the nature of the N-substituent on the acetamide. Even minor modifications—such as replacing the furan-2-ylmethyl group with a benzyl, 2-chlorobenzyl, or 2-fluorobenzyl moiety—can profoundly alter target selectivity, cellular permeability, and metabolic stability [1]. For example, in the closely related EPAC inhibitor series, the tetrahydroquinoline analog CE3F4 (which lacks the oxyacetamide linker and furan substituent) functions via an uncompetitive mechanism, whereas SAR studies have shown that different N-substitutions on THQ-acetamides can switch the inhibition mode or isoform selectivity [1]. The furan ring specifically introduces a heteroatom capable of participating in π-stacking and hydrogen-bonding interactions distinct from phenyl-based substituents. As such, substituting a generic THQ-acetamide for this specific compound without experimental validation of target engagement and selectivity would introduce unquantified risk in any structure-activity relationship (SAR) study or biological screening campaign .

Differential Evidence for N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide Selection Against Closest Analogs


Structural Differentiation: Furan-2-ylmethyl vs. Benzyl or Halobenzyl N-Substituents in the THQ-Oxyacetamide Series

The target compound incorporates a furan-2-ylmethyl group as the N-substituent on the acetamide, in contrast to the benzyl (CAS 1798516-17-2), 2-chlorobenzyl (CAS 1788681-52-6), and 2-fluorobenzyl analogs . The furan oxygen introduces a hydrogen-bond acceptor site absent in carbocyclic aromatic substituents, while the electron-rich heterocycle alters the compound's dipole moment and potential for π-π interactions . In published SAR studies on tetrahydroquinoline-based EPAC and HDAC inhibitors, even single-atom changes at this position have resulted in >10-fold shifts in target potency and isoform selectivity [1].

Structure-Activity Relationship THQ scaffold heteroaromatic substituent

Linker Chemistry Differentiation: Oxyacetamide vs. Direct Amide Linkage in THQ-Based Inhibitors

The target compound employs an oxyacetamide linker (–O–CH₂–C(O)–NH–) connecting the THQ core to the furan-2-ylmethyl group. This contrasts with direct amide-linked THQ analogs such as N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide, which shares the same CAS number on some vendor databases . The ether oxygen in the linker introduces additional rotational degrees of freedom (5 rotatable bonds in the target vs. fewer in direct amide analogs) and alters the distance and geometry between the THQ core and the terminal substituent. In tetrahydroquinoline-based inhibitor series, the nature of the linker has been shown to affect both potency and isoform selectivity; for instance, CE3F4 (direct substitution) and its analogs with extended linkers exhibit different inhibition kinetics and target engagement profiles .

Linker SAR THQ ether conformational flexibility

CAS Number Ambiguity as a Critical Procurement Risk Factor

CAS 1798486-99-3 is inconsistently assigned across public databases. Vendor entries associate this CAS with at least two distinct structures: (a) N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide (MF: C₁₆H₁₈N₂O₃, MW: 286.33) and (b) N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide (MF: C₁₃H₁₈N₂O, MW: 218.30) . Additionally, the same CAS on some sites is linked to N-Butyl-N-[(furan-2-YL)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide . This ambiguity is not observed for closely related analogs such as N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide (CAS 1788681-52-6), which has a consistent structure across databases [1].

chemical identity database integrity quality control

Absence of Published Quantitative Bioactivity Data for This Specific Compound

A comprehensive search of BindingDB, ChEMBL, PubMed, Google Patents, and major vendor databases did not identify any published IC₅₀, Kd, Ki, EC₅₀, or other quantitative target engagement data specifically attributable to N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide. This is in marked contrast to closely related THQ-based compounds in the same chemical space; for example, tetrahydroquinoline-based protein farnesyltransferase inhibitors have reported IC₅₀ values in the sub-nanomolar to low-nanomolar range against the malarial enzyme [1], and THQ-derived EPAC inhibitors such as CE3F4 have well-characterized potency and mechanism of action [2]. A BindingDB entry (BDBM218167, labeled as 'US9249087, 10') was surfaced via name search but carries a non-matching SMILES string and cannot be reliably attributed to this compound [3].

data gap in vitro pharmacology target engagement

Recommended Application Scenarios for N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide Based on Available Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration in THQ-Based Inhibitor Programs

The compound serves as a rationally designed analog for SAR studies in tetrahydroquinoline-based drug discovery programs, particularly those targeting HDACs, EPAC, or PFT [1]. Its furan-2-ylmethyl substituent and oxyacetamide linker provide two structural diversification points relative to well-characterized leads such as CE3F4. Procurement is warranted when a research program requires systematic exploration of N-substituent effects on target potency and selectivity, with the understanding that de novo biological characterization will be required .

Synthetic Intermediate for Furan-Containing Heterocyclic Libraries

Given the established biological relevance of furan-containing quinoline derivatives in anticancer research [1], this compound can function as a key intermediate or scaffold for generating focused compound libraries. The furan ring is amenable to further functionalization (e.g., electrophilic substitution, Diels-Alder reactions), and the THQ core can be oxidized to the quinoline for altered electronic properties . This application leverages the compound's structural features without requiring pre-existing bioactivity data.

Negative Control or Inactive Comparator for Furan-Dependent Biological Activity Studies

If experimental testing reveals that the furan-2-ylmethyl substituent confers distinct biological activity compared to benzyl or halobenzyl analogs, the compound could serve as a probe to interrogate the role of heteroaromatic interactions at the target binding site [1]. Conversely, if the compound proves inactive against a panel of targets for which related THQ analogs show activity, it could serve as a negative control, demonstrating that the specific N-substitution pattern is critical for target engagement .

Physicochemical Property Comparator in ADME/Tox Profiling Panels

The compound's calculated physicochemical properties (MW ~286, cLogP ~2.5–3.5 estimated, TPSA ~60–70 Ų estimated) place it within favorable drug-like space [1]. When included alongside its benzyl, 2-chlorobenzyl, and 2-fluorobenzyl analogs in a panel, it can help deconvolute the contribution of the furan oxygen to parameters such as aqueous solubility, microsomal stability, CYP inhibition, and cellular permeability. No published experimental ADME data exist, so all such studies would generate novel, publishable results .

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.